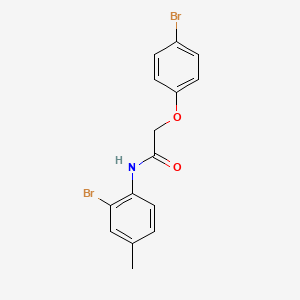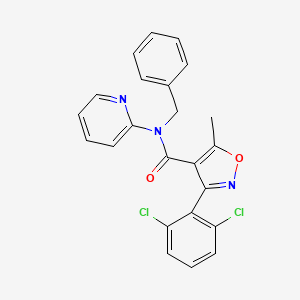![molecular formula C20H12ClFN2O2 B3441556 N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B3441556.png)
N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
Vue d'ensemble
Description
N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the benzoxazole ring, along with the chloro and fluorobenzamide groups, contributes to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized using 2-aminophenol and an appropriate aldehyde or carboxylic acid under acidic or basic conditions.
Coupling with Fluorobenzamide: The final step involves coupling the benzoxazole derivative with 2-fluorobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
- N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide
- N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-bromobenzamide
- N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide
Comparison:
- Uniqueness: The presence of the fluorobenzamide group in N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide enhances its lipophilicity and bioavailability compared to its chloro, bromo, and iodo counterparts .
- Biological Activity: The fluorine atom’s electronegativity can influence the compound’s interaction with biological targets, potentially leading to improved antimicrobial and anticancer activities .
Propriétés
IUPAC Name |
N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O2/c21-13-8-9-17-18(11-13)26-20(24-17)12-4-3-5-14(10-12)23-19(25)15-6-1-2-7-16(15)22/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCROFFSDRINOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dibromo-6-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]phenol](/img/structure/B3441493.png)
![2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3441507.png)

![Phenyl-[4-(4-phenylpiperazine-1-carbonyl)phenyl]methanone](/img/structure/B3441518.png)



![5-[(5-Bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3441562.png)
![4-Methyl-1-({5-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B3441570.png)


![2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B3441594.png)
![3-chloro-N-(2-hydroxy-5-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3441598.png)
